molecular formula C8H8ClNO3 B13178094 1-(Chloromethoxy)-2-methyl-4-nitrobenzene

1-(Chloromethoxy)-2-methyl-4-nitrobenzene

Cat. No.: B13178094
M. Wt: 201.61 g/mol
InChI Key: DRKZFXNPRGGBJA-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-2-methyl-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethoxy)-2-methyl-4-nitrobenzene typically involves the chloromethylation of 2-methyl-4-nitrophenol. This process can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethoxy)-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol, typically at room temperature or slightly elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid, usually at room temperature.

    Oxidation: Potassium permanganate in aqueous solution, often under reflux conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include 1-(Methoxymethoxy)-2-methyl-4-nitrobenzene or 1-(Aminomethoxy)-2-methyl-4-nitrobenzene.

    Reduction: The major product is 1-(Chloromethoxy)-2-methyl-4-aminobenzene.

    Oxidation: The major product is 1-(Chloromethoxy)-2-carboxy-4-nitrobenzene.

Scientific Research Applications

1-(Chloromethoxy)-2-methyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-2-methyl-4-nitrobenzene depends on its chemical reactivity. The compound can interact with biological molecules through nucleophilic substitution reactions, where the chloromethoxy group is replaced by nucleophiles present in biological systems. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The molecular targets and pathways involved include enzymes and receptors that interact with the substituted benzene ring, leading to potential therapeutic effects.

Comparison with Similar Compounds

1-(Chloromethoxy)-2-methyl-4-nitrobenzene can be compared with other similar compounds, such as:

    1-(Chloromethoxy)-4-nitrobenzene: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-Methyl-4-nitrophenol: Lacks the chloromethoxy group, making it less reactive in nucleophilic substitution reactions.

    1-(Methoxymethoxy)-2-methyl-4-nitrobenzene: Similar structure but with a methoxymethoxy group instead of chloromethoxy, which may alter its chemical properties and applications.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

1-(chloromethoxy)-2-methyl-4-nitrobenzene

InChI

InChI=1S/C8H8ClNO3/c1-6-4-7(10(11)12)2-3-8(6)13-5-9/h2-4H,5H2,1H3

InChI Key

DRKZFXNPRGGBJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OCCl

Origin of Product

United States

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